REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12]1[CH:11]=[N:10][C:9](SC)=[CH:8][C:7]2=1)([O-])=O>CN1CCCC1=O.[Ni]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12]1[CH:11]=[N:10][CH:9]=[CH:8][C:7]2=1
|
Name
|
6-nitro-3-methylthio-β-carboline
|
Quantity
|
660 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=3C=C(N=CC3NC2=CC1)SC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
it is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel with methylene chloride/ethanol=10:2 as eluant
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C=3C=CN=CC3NC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 mg | |
YIELD: CALCULATEDPERCENTYIELD | 68.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |